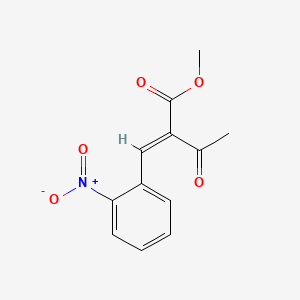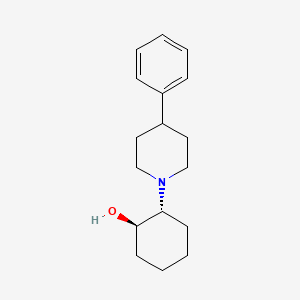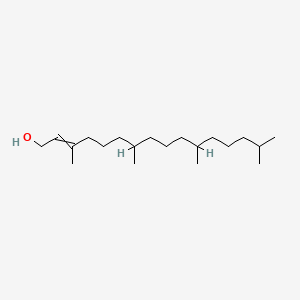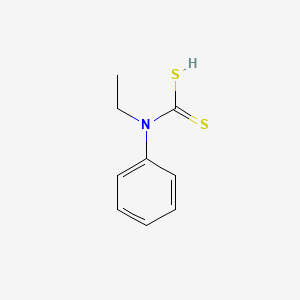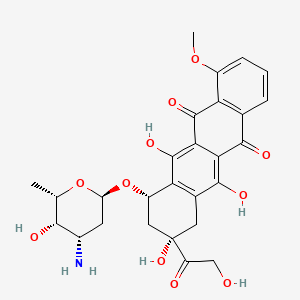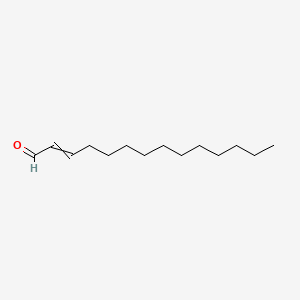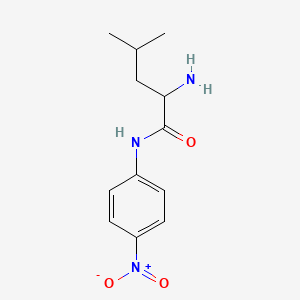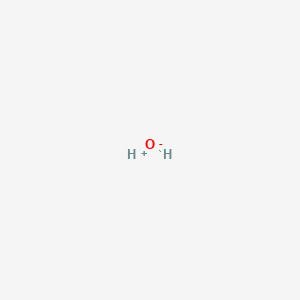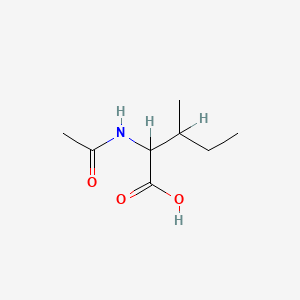
(R)-beta-Hydroxy-beta-methyl-delta-valerolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-beta-Hydroxy-beta-methyl-delta-valerolactone is a chiral lactone compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-beta-Hydroxy-beta-methyl-delta-valerolactone typically involves the enantioselective reduction of beta-keto esters. One common method is the asymmetric hydrogenation of beta-keto esters using chiral catalysts. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of ®-beta-Hydroxy-beta-methyl-delta-valerolactone can be achieved through biocatalysis. Enzymes such as lipases or ketoreductases are employed to catalyze the enantioselective reduction of beta-keto esters. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: ®-beta-Hydroxy-beta-methyl-delta-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beta-keto esters or carboxylic acids.
Reduction: It can be reduced to form diols or other reduced derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Beta-keto esters, carboxylic acids.
Reduction: Diols, reduced lactones.
Substitution: Functionalized lactones with various substituents.
Applications De Recherche Scientifique
®-beta-Hydroxy-beta-methyl-delta-valerolactone has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ®-beta-Hydroxy-beta-methyl-delta-valerolactone involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for various enzymes, leading to the formation of specific products. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
- (S)-beta-Hydroxy-beta-methyl-delta-valerolactone
- Gamma-butyrolactone
- Delta-valerolactone
Comparison: ®-beta-Hydroxy-beta-methyl-delta-valerolactone is unique due to its chiral nature and specific enantioselective properties. Compared to its (S)-enantiomer, it exhibits different reactivity and interaction with chiral catalysts and enzymes. Gamma-butyrolactone and delta-valerolactone, while structurally similar, lack the chiral center and thus do not exhibit the same level of enantioselectivity in reactions.
Propriétés
Numéro CAS |
19022-60-7 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-4-methyloxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
JYVXNLLUYHCIIH-LURJTMIESA-N |
SMILES isomérique |
C[C@@]1(CCOC(=O)C1)O |
SMILES |
CC1(CCOC(=O)C1)O |
SMILES canonique |
CC1(CCOC(=O)C1)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


